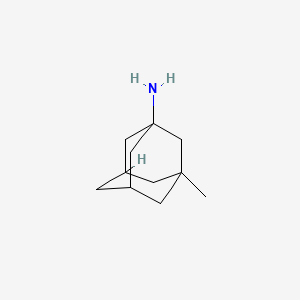

3-Méthyladamantan-1-amine

Vue d'ensemble

Description

3-Methyladamantan-1-amine is a useful research compound. Its molecular formula is C11H19N and its molecular weight is 165.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Methyladamantan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyladamantan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de dérivés adamantanes insaturés

La 3-Méthyladamantan-1-amine sert de précurseur dans la synthèse de dérivés adamantanes insaturés . Ces dérivés sont essentiels au développement de nouveaux matériaux présentant une stabilité thermique accrue et des applications potentielles dans les carburants à haute énergie et les polymères de type diamant. La réactivité du composé permet d'explorer de nouvelles voies de synthèse et des réactions de polymérisation, contribuant ainsi aux progrès de la science des matériaux.

Applications pharmaceutiques

En pharmacologie, la this compound est un intermédiaire clé dans la synthèse de composés apparentés à la mémantine . La mémantine est un médicament important utilisé dans le traitement de la maladie d'Alzheimer. La similitude structurale du composé avec la mémantine ouvre des voies pour le développement de nouveaux agents thérapeutiques présentant des propriétés neuroprotectrices potentielles.

Innovations en science des matériaux

La structure adamantane de la this compound en fait un candidat intéressant pour la création de nouveaux nanomatériaux . Sa structure robuste en forme de cage peut être utilisée pour améliorer la durabilité et la stabilité des matériaux, ce qui est crucial pour le développement de nanodispositifs de nouvelle génération et de matériaux haute performance.

Recherche biochimique

En biochimie, la this compound est étudiée pour ses interactions avec les molécules biologiques . Sa structure unique permet aux chercheurs d'étudier son affinité de liaison avec diverses enzymes et récepteurs, ce qui peut conduire à la découverte de nouvelles voies biochimiques et de cibles médicamenteuses.

Applications industrielles

Dans l'industrie, la this compound est utilisée dans la formulation de produits chimiques de spécialité . Ses propriétés physicochimiques, telles qu'un point d'ébullition élevé et une stabilité, la rendent adaptée aux applications qui nécessitent des composés chimiques durables et durables.

Science environnementale

L'impact environnemental de la this compound et de ses dérivés est également un domaine d'étude important . Les chercheurs étudient sa biodégradabilité et ses effets potentiels sur les écosystèmes afin de garantir que ses applications sont durables et respectueuses de l'environnement.

Safety and Hazards

The safety data sheet for 3-Methyladamantan-1-amine hydrochloride suggests avoiding contact with skin and eyes, and avoiding formation of dust and aerosols . In case of contact, it recommends washing off with soap and plenty of water . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Analyse Biochimique

Biochemical Properties

3-Methyladamantan-1-amine plays a role in various biochemical reactions due to its interaction with specific enzymes and proteins. One of the primary interactions is with sigma receptors, particularly sigma-1 receptors, which are involved in modulating the activity of various ion channels and receptors in the nervous system . The binding of 3-Methyladamantan-1-amine to sigma-1 receptors can influence the release of neurotransmitters and modulate cellular responses to stress. Additionally, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for its metabolic processing .

Cellular Effects

The effects of 3-Methyladamantan-1-amine on cellular processes are diverse. In neuronal cells, it has been observed to influence cell signaling pathways, particularly those involving calcium ion channels and N-methyl-D-aspartate (NMDA) receptors . This modulation can affect neurotransmitter release and synaptic plasticity, which are essential for learning and memory. Furthermore, 3-Methyladamantan-1-amine has been shown to impact gene expression by altering the activity of transcription factors and other regulatory proteins . These changes can lead to variations in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 3-Methyladamantan-1-amine exerts its effects primarily through binding interactions with sigma-1 receptors and cytochrome P450 enzymes . The binding to sigma-1 receptors can modulate the activity of various ion channels and receptors, leading to changes in cellular signaling and neurotransmitter release. Additionally, the interaction with cytochrome P450 enzymes facilitates the metabolic processing of the compound, which can result in the formation of active or inactive metabolites . These metabolites can further influence cellular functions by interacting with other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyladamantan-1-amine have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature or acidic environments . Long-term studies have shown that 3-Methyladamantan-1-amine can have sustained effects on cellular function, particularly in neuronal cells, where it can modulate neurotransmitter release and synaptic plasticity over extended periods . The exact temporal dynamics of these effects can vary depending on the experimental conditions and the specific cell types involved.

Dosage Effects in Animal Models

The effects of 3-Methyladamantan-1-amine in animal models have been shown to vary with different dosages. At low doses, the compound can enhance cognitive function and provide neuroprotective effects by modulating sigma-1 receptor activity . At higher doses, it can lead to adverse effects such as neurotoxicity and disruption of normal cellular functions . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

3-Methyladamantan-1-amine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes N-demethylation and hydroxylation reactions, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile . Additionally, the interaction with sigma-1 receptors can modulate metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of 3-Methyladamantan-1-amine within cells and tissues are influenced by its lipophilic nature and interactions with specific transporters and binding proteins . The compound can readily cross cell membranes and accumulate in lipid-rich regions such as the brain. Within cells, it can interact with intracellular transporters and binding proteins that facilitate its localization to specific compartments . These interactions can affect the compound’s bioavailability and its ability to exert its biochemical effects.

Subcellular Localization

3-Methyladamantan-1-amine exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is primarily localized to the endoplasmic reticulum and mitochondria, where it can interact with sigma-1 receptors and other biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular distribution of 3-Methyladamantan-1-amine can influence its ability to modulate cellular signaling pathways and metabolic processes .

Propriétés

IUPAC Name |

3-methyladamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMFMCTUGUZSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874259 | |

| Record name | 1-AMINOADAMATANE, 3-METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33103-93-4 | |

| Record name | 1-AMINOADAMATANE, 3-METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

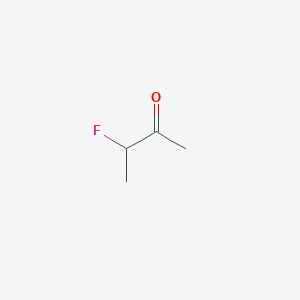

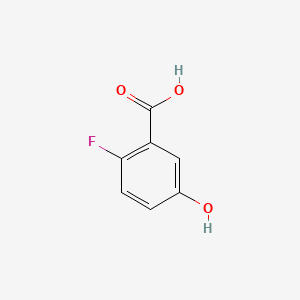

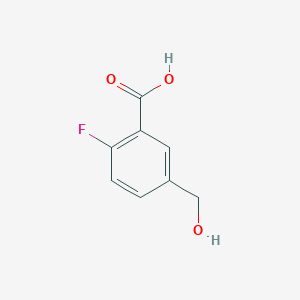

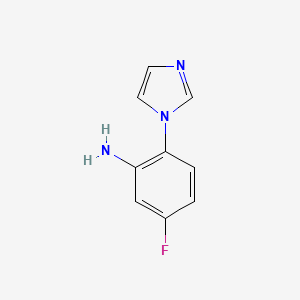

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

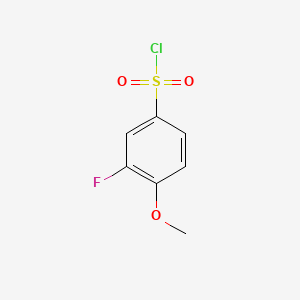

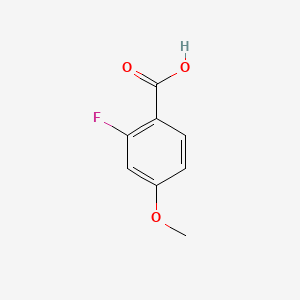

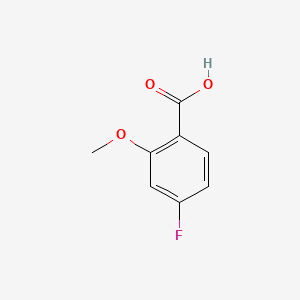

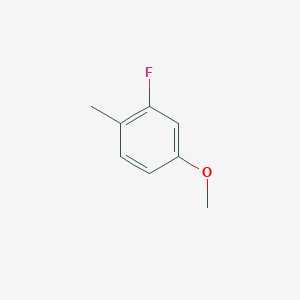

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)